

Technical Support Center: JNJ-1930942 Dose-Response Analysis

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Compound of Interest		
Compound Name:	JNJ-1930942	
Cat. No.:	B608207	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **JNJ-1930942**.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-1930942 and what is its primary mechanism of action?

JNJ-1930942 is a novel, highly selective positive allosteric modulator (PAM) of the α 7 nicotinic acetylcholine receptor (nAChR).[1][2] It enhances the receptor's response to agonists like acetylcholine and choline.[1] Its primary mechanism involves affecting the receptor's desensitization characteristics, leading to an increased peak and net charge response.[1][3] This potentiation is dependent on the α 7 channel, as it can be blocked by the α 7 antagonist methyllycaconitine.[1]

Q2: Is **JNJ-1930942** selective for the α 7 nAChR?

Yes, **JNJ-1930942** is highly selective for the $\alpha 7$ nAChR. Studies have shown that it does not act on $\alpha 4\beta 2$ or $\alpha 3\beta 4$ nicotinic acetylcholine receptors, nor on the related 5-HT3A channel.[1]

Q3: What are the expected effects of JNJ-1930942 in in vitro assays?

In cellular assays, such as those using the GH4C1 cell line expressing the human α 7 nAChR, **JNJ-1930942** enhances the rise in intracellular Ca2+ levels evoked by an α 7 agonist like



choline.[1] Electrophysiological assessments have demonstrated that **JNJ-1930942** increases the peak and net charge response to choline, acetylcholine, and another α 7 nAChR agonist, PNU-282987.[1][3] A key finding is that **JNJ-1930942** can increase the potency of choline by more than 10-fold.[1]

Q4: What are the known in vivo effects of **JNJ-1930942**?

In vivo studies have shown that **JNJ-1930942** is a blood-brain barrier penetrant.[4] It has been demonstrated to reverse a genetically based auditory gating deficit in DBA/2 mice.[1] Furthermore, in hippocampal slices, **JNJ-1930942** enhances neurotransmission at hippocampal dentate gyrus synapses and facilitates the induction of long-term potentiation (LTP).[1]

Troubleshooting Guide

Problem 1: No potentiation of agonist response is observed in my cell-based assay.

- Cell Line Verification: Confirm that your cell line (e.g., GH4C1) is correctly expressing the functional human α7 nAChR.[1] Non-expressing or wild-type cell lines will not show the desired effect.
- Agonist Concentration: Ensure you are using an appropriate concentration of the primary agonist (e.g., choline). The potentiating effect of JNJ-1930942 is dependent on the presence of an agonist.
- Compound Integrity: Verify the purity and concentration of your JNJ-1930942 stock solution.
 Improper storage or handling may lead to degradation.
- Assay Conditions: Check your assay buffer and conditions. The presence of α7 nAChR antagonists, even at low concentrations, can inhibit the potentiation effect.[1]

Problem 2: High background signal or cellular toxicity in my in vitro assay.

• Cytotoxicity: While **JNJ-1930942** itself has not been found to be cytotoxic at concentrations up to 50 μM, the combination of a high concentration of an α7 nAChR agonist and a PAM can lead to excitotoxicity in cells expressing the receptor.[5] Consider reducing the concentration of the primary agonist or the duration of the incubation.



 Assay Specificity: Ensure that the observed signal is specific to α7 nAChR activation. Use an antagonist like methyllycaconitine to confirm that the signal can be blocked.[1]

Problem 3: Inconsistent results in in vivo studies.

- Route of Administration and Vehicle: The method of administration and the vehicle used can impact the bioavailability of JNJ-1930942. Subcutaneous administration has been used in published studies.[5]
- Animal Model: The choice of animal model is critical. The auditory gating deficit reversal, for instance, was specifically shown in DBA/2 mice, a model with a naturally occurring sensory processing deficit.[1][5]
- Dose Selection: The effects of JNJ-1930942 are dose-dependent.[3] Ensure that you are
 using a dose range appropriate for the desired effect. Refer to the quantitative data table
 below for reported in vivo doses.

Quantitative Data Summary

Parameter	Value	Species/Cell Line	Assay Type	Reference
Choline Potency Increase	> 10-fold	GH4C1 cells expressing human α7 nAChR	Intracellular Ca2+ Assay	[1]
In Vivo Dose (Auditory Gating)	2.5, 10, 40 mg/kg (s.c.)	DBA/2 mice	Auditory Evoked Potential	[5]
LTP Facilitation	1 μΜ	Mouse Hippocampal Slices	Electrophysiolog y	[5]
Cytotoxicity	Not observed up to 50 μM	GH4C1 cells	Cellular Toxicity Assay	[5]

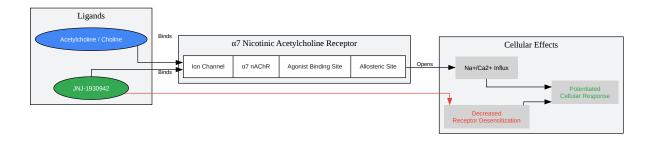
Experimental Protocols



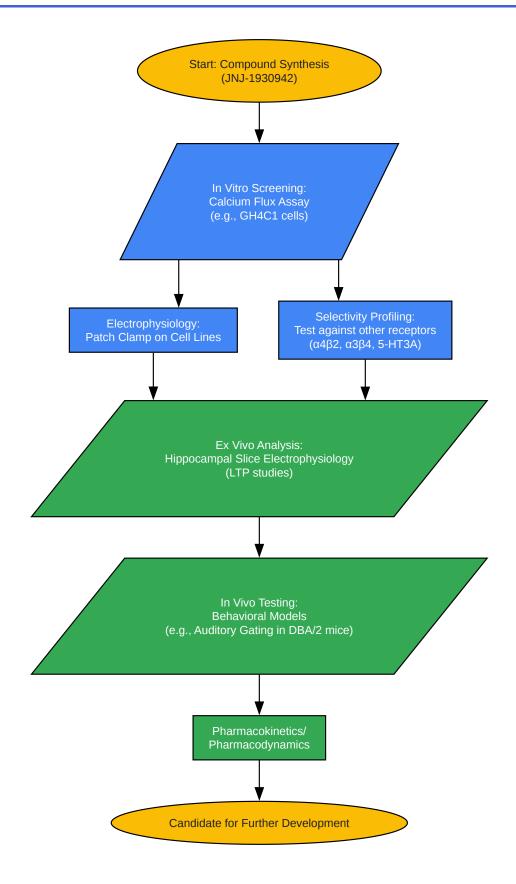
- 1. In Vitro Intracellular Calcium Assay
- Cell Line: GH4C1 cell line stably expressing the cloned human α7 nAChR.[1]
- Seeding: Cells are seeded into appropriate multi-well plates.
- Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- Compound Application: **JNJ-1930942** is added at various concentrations, followed by the addition of an α 7 nAChR agonist such as choline.
- Measurement: Changes in intracellular calcium levels are measured using a fluorescence plate reader. The response in the presence of JNJ-1930942 is compared to the response with the agonist alone to determine the potentiation effect.
- 2. Electrophysiological Assessment in Hippocampal Slices
- Tissue Preparation: Prepare acute hippocampal slices from mice.
- Recording: Obtain field excitatory postsynaptic potentials (fEPSPs) from the dentate gyrus.
- Baseline Measurement: Record a stable baseline of synaptic transmission.
- Compound Application: Apply **JNJ-1930942** (e.g., 1 μ M) to the perfusion buffer and record the change in synaptic transmission.[5]
- LTP Induction: Apply a weak theta-burst stimulation (TBS) protocol that does not induce LTP under control conditions.
- Analysis: Compare the degree of LTP induction in the presence and absence of JNJ-1930942 to assess its effect on synaptic plasticity.[5]

Visualizations









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References

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